Methyl 3-(3-pyridinyl)benzoate

Overview

Description

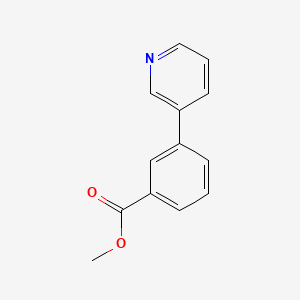

“Methyl 3-(3-pyridinyl)benzoate” is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.24 . The IUPAC name for this compound is methyl 3-(4-pyridinyl)benzoate .

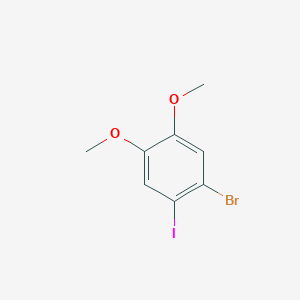

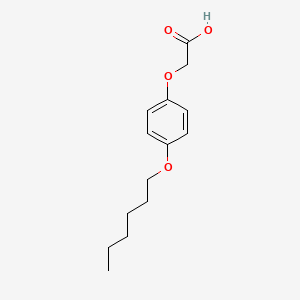

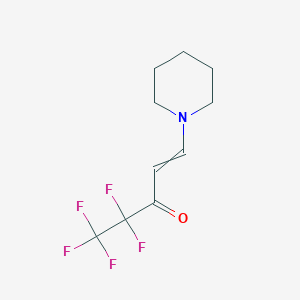

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-pyridinyl)benzoate” consists of a benzoate group attached to a pyridinyl group . The exact structural details might require more specific scientific resources or experimental data.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-(3-pyridinyl)benzoate” are not detailed in the sources I found, similar compounds often undergo reactions such as nitration .Physical And Chemical Properties Analysis

“Methyl 3-(3-pyridinyl)benzoate” has a molecular weight of 213.24 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications

Organic Electronics

“Methyl 3-(6-formyl-2-pyridinyl)benzoate” has been utilized as a building block in the synthesis of organic semiconductors. This application is significant in the development of organic electronics, which are used in devices like organic light-emitting diodes (OLEDs) and solar cells .

Biological Activities

This compound has been explored for its potential biological activities. For instance, it has been involved in the synthesis of derivatives that act as selective and orally bioavailable retinoic acid receptor-related orphan receptor C2 inverse agonists, which could have therapeutic applications .

Agriculture

In agriculture, “Methyl benzoate,” which is structurally related to “Methyl 3-(3-pyridinyl)benzoate,” has been studied as a botanical insecticide. It’s an attractant to some insects and has shown effectiveness against various agricultural pests .

Neurological Research

The compound has been a focal point in neurological research due to its function as an inhibitor of acetylcholinesterase—an enzyme crucial for breaking down acetylcholine in the nervous system. This could have implications for treating diseases like Alzheimer’s .

Synthetic Chemistry

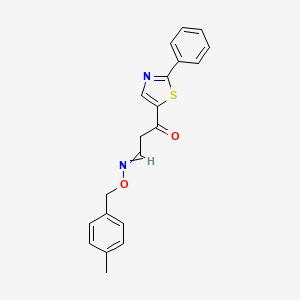

“Methyl 3-(6-formyl-2-pyridinyl)benzoate” is also significant in synthetic chemistry, particularly in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. These derivatives have various applications, including medicinal chemistry and material science .

properties

IUPAC Name |

methyl 3-pyridin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKAFNNGCVRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-pyridinyl)benzoate | |

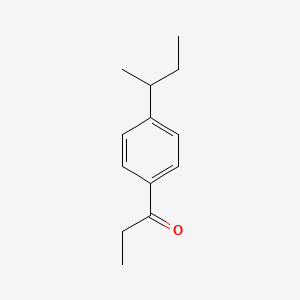

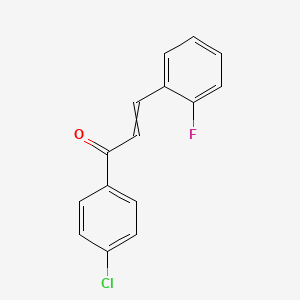

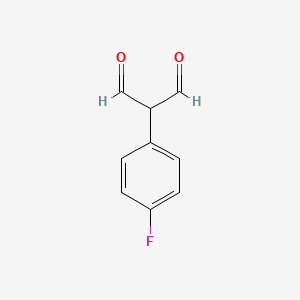

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)